An In-depth Technical Guide to 3,5-Dibromo-4-chloroaniline: A Key Building Block for Advanced Scientific Research
An In-depth Technical Guide to 3,5-Dibromo-4-chloroaniline: A Key Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-chloroaniline (CAS 35754-04-2) is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a chlorine atom on the aniline ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,5-Dibromo-4-chloroaniline, with a particular focus on its relevance in the field of drug discovery and development. The strategic placement of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this molecule a valuable tool for medicinal chemists.
Physicochemical and Spectral Properties
The physical and chemical characteristics of 3,5-Dibromo-4-chloroaniline are fundamental to its handling, reactivity, and application in synthesis.
Table 1: Physicochemical Properties of 3,5-Dibromo-4-chloroaniline
| Property | Value | Source |
| CAS Number | 35754-04-2 | [1] |
| Molecular Formula | C₆H₄Br₂ClN | [1] |
| Molecular Weight | 285.36 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | Soluble in many organic solvents (inferred from similar compounds) | |
| Density | No experimental data available | |
| XLogP3-AA | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectral Data Analysis
The structural elucidation of 3,5-Dibromo-4-chloroaniline and its derivatives relies on various spectroscopic techniques. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be inferred from the analysis of similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the amine (-NH₂) protons. The chemical shift of the aromatic protons will be influenced by the deshielding effects of the halogen substituents.
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¹³C NMR : The spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbons attached to the halogens will show characteristic chemical shifts further downfield.
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Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H stretching of the aromatic ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.
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Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, which is a definitive feature for compounds containing these halogens.
Synthesis of 3,5-Dibromo-4-chloroaniline
A plausible and efficient synthetic route to 3,5-Dibromo-4-chloroaniline starts from the readily available 4-chloroaniline. The synthesis involves a multi-step process that includes protection of the amine group, followed by sequential halogenation, and finally deprotection. This strategic approach is necessary to control the regioselectivity of the bromination steps.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3,5-Dibromo-4-chloroaniline.
Experimental Protocol (Adapted from related syntheses)
Step 1: Protection of the Amine Group (Acetylation)
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Rationale : The highly activating amino group of 4-chloroaniline is first protected as an acetamide. This moderation of reactivity is crucial to prevent over-bromination and to direct the incoming electrophiles to the desired positions.
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Procedure :
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Dissolve 4-chloroaniline in glacial acetic acid.
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Slowly add acetic anhydride to the solution with stirring.
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Heat the reaction mixture under reflux for 2-3 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product, N-(4-chlorophenyl)acetamide.
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Collect the solid by filtration, wash with water, and dry.
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Step 2: Dibromination of N-(4-chlorophenyl)acetamide
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Rationale : The acetamido group is an ortho-, para-director. Since the para position is already occupied by the chlorine atom, the incoming bromine electrophiles are directed to the ortho positions (positions 3 and 5 relative to the acetamido group).
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Procedure :
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Dissolve N-(4-chlorophenyl)acetamide in a suitable solvent such as glacial acetic acid.
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Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring. An excess of bromine (at least 2 equivalents) is required for dibromination.
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Continue stirring for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
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The precipitated product, N-(3,5-dibromo-4-chlorophenyl)acetamide, is collected by filtration, washed with water, and dried.
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Step 3: Deprotection of the Amine Group (Hydrolysis)
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Rationale : The final step involves the removal of the acetyl protecting group to regenerate the free amine, yielding the target compound. This can be achieved under acidic or basic conditions.
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Procedure (Acidic Hydrolysis) :
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Suspend N-(3,5-dibromo-4-chlorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture under reflux for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine, 3,5-Dibromo-4-chloroaniline.
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Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
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Applications in Drug Discovery and Development
Halogenated anilines are pivotal building blocks in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of marketed drugs derived directly from 3,5-Dibromo-4-chloroaniline are not prominently documented, its potential as a synthetic intermediate is significant. It can be utilized in the synthesis of various heterocyclic scaffolds that are prevalent in bioactive molecules.
Role as a Synthetic Intermediate
The amino group of 3,5-Dibromo-4-chloroaniline can undergo a wide range of chemical transformations, including diazotization followed by Sandmeyer reactions, acylation, and condensation reactions to form heterocycles. The bromine atoms provide handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Caption: Synthetic utility of 3,5-Dibromo-4-chloroaniline.
Safety and Handling
As with all halogenated aromatic amines, 3,5-Dibromo-4-chloroaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Dibromo-4-chloroaniline is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a platform for the synthesis of a wide array of complex molecules with potential biological activity. While experimental data on some of its physical properties are limited, its synthetic utility is evident from the reactivity of its functional groups. Further exploration of the applications of this compound is likely to lead to the discovery of novel therapeutic agents.
References
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PubChem. 3,5-Dibromo-4-chloroaniline. National Center for Biotechnology Information. [Link]
